2-(3-fluorophenyl)benzoic Acid
Overview
Description
2-(3-fluorophenyl)benzoic Acid is a useful research compound. Its molecular formula is C13H9FO2 and its molecular weight is 216.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins involved in bacterial cell division .
Mode of Action
It’s worth noting that benzoic acid derivatives have been used in the synthesis of various pharmaceutical compounds, suggesting a potential for diverse interactions with biological targets .
Biochemical Pathways
Organoboron compounds, which are structurally related, are known to be involved in a variety of transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s benzoic acid moiety suggests potential for absorption in the gastrointestinal tract, distribution via the bloodstream, metabolism in the liver, and excretion via the kidneys .
Result of Action
Similar compounds have been used in the synthesis of pharmaceuticals, suggesting potential therapeutic effects .
Action Environment
The action of 2-(3-fluorophenyl)benzoic Acid can be influenced by various environmental factors. For instance, the stability of related organoboron compounds can be affected by exposure to air and moisture . Additionally, the compound’s efficacy could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
2-(3-Fluorophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme benzoic acid 2-hydroxylase, which catalyzes the hydroxylation of benzoic acid to produce salicylic acid . This interaction is crucial for the biosynthesis of phenolic compounds in plants. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the expression of genes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids . Furthermore, this compound can impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the binding of this compound to benzoic acid 2-hydroxylase results in the hydroxylation of benzoic acid . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway . These pathways are essential for the biosynthesis of aromatic compounds and play a crucial role in plant metabolism. The compound interacts with enzymes such as benzoic acid 2-hydroxylase, which catalyzes the conversion of benzoic acid to salicylic acid . This interaction can influence the levels of various metabolites and alter metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of this compound can determine its impact on cellular processes and overall cellular health.
Properties
IUPAC Name |
2-(3-fluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZNPQHOTCPFEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382214 | |
Record name | 2-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2094-03-3 | |
Record name | 2-(3-fluorophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2094-03-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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